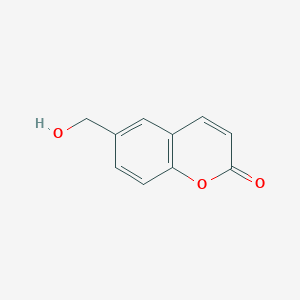

6-(hydroxymethyl)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8O3 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

6-(hydroxymethyl)chromen-2-one |

InChI |

InChI=1S/C10H8O3/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5,11H,6H2 |

InChI Key |

BPTGMUVORRVIEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)O2)C=C1CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 6 Hydroxymethyl 2h Chromen 2 One and Its Derivatives

Established Synthetic Pathways for the 2H-Chromen-2-one Core with Hydroxymethyl Substitution

The construction of the 2H-chromen-2-one (coumarin) skeleton can be achieved through several established condensation reactions. The introduction of a hydroxymethyl group at the 6-position is typically accomplished by selecting appropriately substituted starting materials.

The Pechmann condensation is a cornerstone method for synthesizing coumarins, involving the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comnih.gov The mechanism proceeds through an initial transesterification, followed by an acid-catalyzed intramolecular ring-closing reaction and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.orgnumberanalytics.com

To synthesize 6-(hydroxymethyl)-2H-chromen-2-one via this route, a key starting material is hydroquinone, which possesses hydroxyl groups at positions that will become the 1- and 4-positions of the benzene (B151609) ring relative to the coumarin oxygen. However, direct synthesis using a phenol already bearing a hydroxymethyl group, such as 4-(hydroxymethyl)benzene-1,2-diol, is the most direct conceptual approach. The reaction conditions, including the choice of acid catalyst (e.g., H₂SO₄, AlCl₃) and temperature, can be harsh but are often necessary to drive the condensation, though yields can be good. wikipedia.orgnumberanalytics.com The use of solid acid catalysts and microwave irradiation has been explored to create milder and more efficient reaction conditions. nih.govresearchgate.net

Table 1: Examples of Pechmann Condensation for Coumarin Synthesis

| Phenol Reactant | β-Ketoester Reactant | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Resorcinol | Ethyl acetoacetate (B1235776) | Sulfuric acid | 7-Hydroxy-4-methylcoumarin | wikipedia.org |

| Phloroglucinol | Ethyl acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 110°C | 5,7-Dihydroxy-4-methylcoumarin | nih.gov |

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like coumarins in a single step from three or more starting materials. nih.govrug.nl These reactions are highly valued for their atom economy and operational simplicity. For instance, a one-pot cyclocondensation between a substituted salicylaldehyde (B1680747), a compound with an active methylene (B1212753) group, and another reagent can yield functionalized coumarins. nih.gov

While direct MCR synthesis of this compound is not extensively documented, the strategy is adaptable. A potential approach involves using 2,4-dihydroxy-5-formylbenzaldehyde, which contains the necessary functionalities to guide the formation of the coumarin ring with a group at the 6-position that can be subsequently converted to hydroxymethyl. For example, pyrano[3,2-c]chromene derivatives have been synthesized via a one-pot MCR involving 4-hydroxycoumarins, aldehydes, and malononitrile, showcasing the versatility of this approach for building complex chromene systems. nih.gov

Besides the Pechmann condensation, other classical reactions are employed for coumarin synthesis and can be adapted for preparing hydroxymethyl-substituted analogues. nih.govic.ac.uk

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base like piperidine. wikipedia.orgyoutube.comthermofisher.com For coumarin synthesis, a salicylaldehyde derivative is used. ic.ac.uk To obtain a 6-substituted coumarin, one would start with a 5-substituted salicylaldehyde. For example, the reaction of 2,5-dihydroxybenzaldehyde (B135720) with an active methylene compound like ethyl acetoacetate could lead to a 6-hydroxycoumarin (B196160), which could then be further functionalized. Microwave-assisted, solvent-free Knoevenagel condensations have been shown to be highly efficient, reducing reaction times significantly. ic.ac.uk

Perkin Reaction: This method can produce 3-arylcoumarins from salicylaldehydes and phenylacetic acids. nih.gov

Wittig Reaction: The Wittig reaction is another established method for C=C bond formation that can be applied to coumarin synthesis. nih.gov

Post-synthesis Modification: An alternative strategy is to first synthesize a coumarin with a suitable functional group at the 6-position and then convert it to the hydroxymethyl group. For example, 6-formylcoumarin can be synthesized from 6-hydroxycoumarin via Duff formylation using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFAA). derpharmachemica.com The resulting aldehyde can then be reduced to the desired this compound using a suitable reducing agent like sodium borohydride (B1222165).

Synthesis of Advanced Derivatives and Analogues Bearing the Hydroxymethyl Group

The this compound scaffold is a versatile platform for creating a diverse library of compounds through reactions on both the coumarin core and the hydroxymethyl side chain.

The coumarin ring system is amenable to various electrophilic substitution and coupling reactions, allowing for the introduction of additional functional groups.

Halogenation: The coumarin nucleus can be halogenated at various positions. For example, 6-bromo-4-(chloromethyl)-7-hydroxy-2H-chromen-2-one has been synthesized, demonstrating that halogenation is compatible with other functional groups on the ring. researchgate.net

Formylation: The Vilsmeier-Haack reaction (e.g., using POCl₃/DMF) can introduce a formyl group onto the coumarin ring, typically at the 3-position if it is unsubstituted. rsc.org

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, have been used to introduce alkynyl groups at the 6-position of a 6-iodocoumarin derivative, showcasing the potential for C-C bond formation on the benzene portion of the coumarin core. nih.gov

The hydroxymethyl group at the 6-position is a prime site for chemical modification, enabling the synthesis of a wide range of derivatives with potentially new properties.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized. For instance, oxidation of 6-alkoxy-4-methylcoumarins with selenium dioxide yields the corresponding 4-formyl compounds, a reaction that could be applied to oxidize the 6-hydroxymethyl group to 6-formylcoumarin. researchgate.net

Esterification: The hydroxyl group can be readily converted to an ester. Reaction with acetic acid in the presence of a base like DBU can yield the corresponding acetate (B1210297) ester. researchgate.net

Conversion to Halomethyl: The hydroxymethyl group can be converted to a more reactive halomethyl group. For example, 4-(chloromethyl)coumarin derivatives have been synthesized and used as intermediates for further nucleophilic substitution. researchgate.netnih.gov The 6-hydroxymethyl group could similarly be converted to 6-(chloromethyl)-2H-chromen-2-one.

Nucleophilic Substitution: Once converted to a leaving group (e.g., chloromethyl or tosyloxymethyl), the position is activated for substitution by various nucleophiles. For example, reacting a chloromethyl coumarin with sodium azide (B81097) affords an azidomethyl derivative, which can be used in click chemistry. researchgate.net

Table 2: Examples of Derivatization Reactions on Coumarin Scaffolds

| Starting Material | Reagent(s) | Product Type | Reaction Type | Reference |

|---|---|---|---|---|

| 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | Terminal Alkynes, Pd catalyst | 6-Alkynyl coumarin | Sonogashira Coupling | nih.gov |

| 4-(Chloromethyl)-7-hydroxy-2H-chromen-2-one | Sodium Azide | 4-Azidomethyl coumarin | Nucleophilic Substitution | researchgate.net |

| 7-Hydroxycoumarins | Hexamethylenetetramine, TFAA, MWI | 8-Formyl-7-hydroxycoumarins | Duff Formylation | derpharmachemica.com |

| 6-Alkoxy-4-methylcoumarins | Selenium Dioxide, MWI | 6-Alkoxy-4-formylcoumarins | Oxidation | researchgate.net |

Hybridization with Other Heterocyclic Systems

The fusion or linkage of the this compound scaffold with other heterocyclic systems is a promising strategy to create novel hybrid molecules with potentially enhanced or novel biological activities. While specific examples of hybridization starting directly from this compound are not extensively documented in the reviewed literature, the general principles of coumarin derivatization can be applied. The hydroxyl group at the 6-methyl position offers a reactive handle for such transformations.

Common strategies for creating coumarin-heterocycle hybrids involve reactions at various positions of the coumarin ring. For instance, the 3-position is often functionalized to introduce heterocyclic moieties. A notable example is the synthesis of coumarin-thiazole hybrids. This is often achieved by first preparing a 3-(2-bromoacetyl)-2H-chromen-2-one intermediate, which can then undergo a Hantzsch-type condensation with various thioureas or thioamides to form the thiazole (B1198619) ring. nih.gov Similarly, 3-acetylcoumarins can serve as precursors for the synthesis of pyrazole-containing coumarins through reaction with hydrazines.

Another versatile approach involves the use of 3-formylchromones, which can react with a variety of nucleophiles to build different heterocyclic rings. Furthermore, multicomponent reactions have emerged as powerful tools for the one-pot synthesis of complex coumarin-heterocycle hybrids. researchgate.net For example, a three-component reaction of a salicylaldehyde, a β-ketoester, and a heterocyclic amine can lead to the formation of coumarins fused with nitrogen-containing heterocycles. nih.gov

While these examples typically involve modification at the 3- or 4-position, the 6-(hydroxymethyl) group of the target compound could be transformed into other functional groups, such as an aldehyde or a leaving group, to facilitate coupling with heterocyclic partners. For instance, the aldehyde could undergo condensation reactions with compounds containing active methylene groups adjacent to a heterocyclic ring.

The table below summarizes some general approaches to coumarin-heterocycle hybridization that could be adapted for this compound derivatives.

| Heterocyclic System | General Synthetic Approach | Potential Starting Material from this compound |

| Thiazole | Hantzsch condensation of a 3-(2-bromoacetyl)coumarin with a thiourea/thioamide. nih.gov | 6-(hydroxymethyl)-3-(2-bromoacetyl)-2H-chromen-2-one |

| Pyrazole | Condensation of a 3-acetylcoumarin (B160212) with hydrazine (B178648) derivatives. | 6-(hydroxymethyl)-3-acetyl-2H-chromen-2-one |

| Pyran | Cyclization reactions involving appropriately substituted coumarin precursors. nih.gov | Functionalized this compound |

| Pyrrole | Multi-component reactions or cyclization of precursors with amino groups. sigmaaldrich.com | 6-formyl-2H-chromen-2-one |

| 1,2,3-Triazole | Click chemistry (Huisgen cycloaddition) between an azido-functionalized coumarin and an alkyne-containing heterocycle (or vice versa). sigmaaldrich.com | 6-(azidomethyl)-2H-chromen-2-one |

Mechanistic Studies of Synthesis Reactions and Optimization for Research Scale

The synthesis of the this compound core would likely rely on established methods for coumarin ring formation, such as the Pechmann condensation, Knoevenagel condensation, Perkin reaction, or Wittig reaction. researchgate.netnih.gov The choice of method would depend on the readily available starting materials that can provide the necessary 6-hydroxymethyl substitution pattern. A plausible route involves the synthesis of a 6-substituted coumarin, such as 6-formyl-2H-chromen-2-one, followed by reduction of the formyl group.

Pechmann Condensation:

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. wikipedia.orgnih.govorganic-chemistry.org To synthesize a 6-substituted coumarin, a para-substituted phenol would be required.

Mechanism: The reaction is believed to proceed via two main pathways. The first involves the initial transesterification of the phenol with the β-ketoester, followed by an intramolecular Friedel-Crafts-type acylation (hydroxyalkylation) at the ortho position to the phenolic hydroxyl group, and subsequent dehydration to form the coumarin ring. kjscollege.com A second proposed mechanism involves an initial electrophilic attack of the protonated keto group of the ester onto the activated aromatic ring, followed by cyclization and dehydration. arkat-usa.org DFT calculations suggest that the reaction proceeds through multiple parallel channels. nih.gov

Optimization: The optimization of the Pechmann condensation for research scale typically involves screening various parameters:

Catalyst: Strong Brønsted acids (e.g., H₂SO₄, HClO₄, methanesulfonic acid) and Lewis acids (e.g., AlCl₃, ZnCl₂, FeCl₃) are commonly used. nih.govnih.gov The choice and concentration of the catalyst significantly impact the reaction rate and yield. Solid acid catalysts are also being explored for easier work-up and recyclability. organic-chemistry.org

Solvent: The reaction is often carried out in the absence of a solvent or in a high-boiling solvent like nitrobenzene (B124822) or toluene. Solvent-free conditions are often preferred for their environmental benefits and simplified purification. organic-chemistry.org

Temperature: The reaction temperature can range from room temperature to over 150°C, depending on the reactivity of the substrates and the catalyst used.

Reactant Ratio: The molar ratio of the phenol to the β-ketoester can be varied to maximize the yield of the desired product. arkat-usa.org

Knoevenagel Condensation:

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. sigmaaldrich.com For coumarin synthesis, a salicylaldehyde derivative is reacted with an active methylene compound like malonic acid, a malonic ester, or cyanoacetic acid. researchgate.netscispace.com

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct undergoes dehydration to form an α,β-unsaturated intermediate. Subsequent intramolecular cyclization (lactonization) leads to the formation of the coumarin ring. wikipedia.org

Optimization: Key parameters for optimization include:

Catalyst: Weak organic bases like piperidine, pyridine, or triethylamine (B128534) are commonly employed. nih.gov The choice of base can influence the reaction rate and selectivity.

Solvent: The reaction is often carried out in solvents like ethanol, toluene, or DMF. Solvent-free conditions and the use of green solvents like water or deep eutectic solvents are also being investigated. researchgate.net

Temperature: The reaction is typically performed at temperatures ranging from room temperature to reflux. Microwave irradiation has been shown to significantly reduce reaction times. oakwoodchemical.com

Removal of Water: Removal of the water formed during the reaction can drive the equilibrium towards the product side.

The table below summarizes key optimization parameters for these general coumarin synthesis reactions.

| Reaction | Key Optimization Parameters | Typical Conditions |

| Pechmann Condensation | Catalyst type and loading, temperature, solvent (or solvent-free), reactant ratio. nih.govnih.govarkat-usa.org | H₂SO₄, AlCl₃; 80-150°C; solvent-free or toluene. |

| Knoevenagel Condensation | Base catalyst, solvent, temperature, water removal. researchgate.netscispace.comnih.gov | Piperidine, pyridine; room temperature to reflux; ethanol. |

Following the formation of a 6-formyl or 6-carboxy-2H-chromen-2-one, a standard reduction step would be required to obtain the target this compound. This reduction can typically be achieved using reducing agents like sodium borohydride (for the aldehyde) or lithium aluminum hydride (for the carboxylic acid or ester), with optimization focusing on solvent, temperature, and reaction time to ensure selective reduction without affecting the lactone ring.

Advanced Spectroscopic and Structural Elucidation of 6 Hydroxymethyl 2h Chromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, coupling constants, and correlation spectra, the precise connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of 6-(hydroxymethyl)-2H-chromen-2-one is predicted to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzene (B151609) ring will appear as a set of coupled multiplets, while the vinyl protons of the α-pyrone ring and the protons of the hydroxymethyl group will have characteristic chemical shifts.

The protons H-3 and H-4 on the pyrone ring are expected to appear as doublets due to their coupling to each other. The aromatic protons H-5, H-7, and H-8 will show splitting patterns consistent with their ortho and meta relationships. The benzylic protons of the hydroxymethyl group (CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself will likely be a broad singlet, its chemical shift being dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~6.4 | d | J = 9.5 |

| H-4 | ~7.7 | d | J = 9.5 |

| H-5 | ~7.4 | d | J = 8.5 |

| H-7 | ~7.3 | dd | J = 8.5, 2.0 |

| H-8 | ~7.3 | d | J = 2.0 |

| -CH₂- | ~4.6 | s (or d) | - |

Note: Predicted values are based on data from analogous coumarin (B35378) structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are anticipated. The chemical shifts are influenced by the electronic environment of each carbon. The carbonyl carbon (C-2) of the lactone is expected to be the most downfield signal. researchgate.net The carbons of the aromatic ring and the pyrone double bond will resonate in the typical aromatic/olefinic region (δ 110-160 ppm), while the carbon of the hydroxymethyl group will appear in the aliphatic region. researchgate.net

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~161 |

| C-3 | ~117 |

| C-4 | ~143 |

| C-4a | ~118 |

| C-5 | ~128 |

| C-6 | ~135 |

| C-7 | ~125 |

| C-8 | ~117 |

| C-8a | ~153 |

Note: Predicted values are based on data from analogous coumarin structures. Actual experimental values may vary.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nih.govmsu.edu For this compound, key expected correlations would include:

A cross-peak between H-3 and H-4, confirming their adjacent positions on the pyrone ring.

Correlations between the aromatic protons H-5, H-7, and H-8, which would help to delineate the substitution pattern on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond couplings). nih.govmsu.edu It allows for the direct assignment of the carbon signal for each protonated carbon. For instance, the proton signal at ~4.6 ppm would show a correlation to the carbon signal at ~63 ppm, confirming the -CH₂OH group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). nih.govmsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular fragments. ontosight.ai Key HMBC correlations expected for this compound would be:

Correlations from the -CH₂- protons to C-5, C-6, and C-7, confirming the position of the hydroxymethyl group at C-6.

Correlations from H-4 to the carbonyl carbon C-2 and the bridgehead carbon C-4a.

Correlations from H-5 to C-7 and C-8a, and from H-8 to C-6 and C-4a.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. Under electron ionization (EI), coumarins typically exhibit a prominent molecular ion peak. np-mrd.orgmdpi.comnih.gov The most characteristic fragmentation pathway for the coumarin nucleus is the loss of a molecule of carbon monoxide (CO) from the pyrone ring, leading to the formation of a benzofuran (B130515) radical cation. nih.gov

For this compound, the molecular ion [M]⁺• would be expected at m/z 176. The subsequent loss of CO would yield a fragment at m/z 148. Other potential fragmentations could involve the hydroxymethyl group, such as the loss of a hydroxyl radical (•OH) to give a fragment at m/z 159, or the loss of formaldehyde (B43269) (CH₂O) to give a fragment at m/z 146.

HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. nih.gov The theoretical monoisotopic mass of this compound (C₁₀H₈O₃) is 176.04735 Da. nih.govnist.gov An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy Analysis and Vibrational Assignments

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, the α,β-unsaturated lactone, and the aromatic ring.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3400 (broad) | O-H stretching (hydroxyl group) |

| ~3050 | C-H stretching (aromatic and vinyl) |

| ~2900 | C-H stretching (aliphatic -CH₂-) |

| ~1720 (strong) | C=O stretching (α,β-unsaturated lactone) |

| ~1610, ~1560, ~1490 | C=C stretching (aromatic and pyrone ring) |

| ~1250 | C-O-C stretching (lactone) |

Note: Predicted values are based on data from analogous coumarin structures. Actual experimental values may vary.

The strong absorption around 1720 cm⁻¹ is a hallmark of the coumarin lactone carbonyl. The broad band around 3400 cm⁻¹ is indicative of the O-H stretching of the alcohol, with its broadness due to hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for probing the electronic structure of molecules like this compound. taylorfrancis.com The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For coumarin derivatives, the most significant electronic transitions are typically π → π* and, to a lesser extent, n → π* transitions. cdnsciencepub.com

The core 2H-chromen-2-one (coumarin) structure is a conjugated system, where the benzene ring is fused to a pyrone ring. This extended π-electron system is the primary chromophore responsible for its characteristic UV absorption. researchgate.net The electronic absorption spectra of coumarin and its derivatives typically display intense bands corresponding to π → π* transitions. cdnsciencepub.com The n → π* transition, which involves the non-bonding electrons of the carbonyl oxygen, is often weaker and may be obscured by the more intense π → π* bands or not observed at all in the spectrum of the parent coumarin. cdnsciencepub.comcdnsciencepub.com

The electronic transitions for coumarin derivatives can be summarized as follows:

π → π Transitions:* These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. Multiple π → π* bands are often observed. libretexts.org

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. cdnsciencepub.com

The table below presents typical UV absorption data for coumarin and a related hydroxy-substituted derivative to illustrate the effect of substitution.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| Coumarin | Ethanol | ~274, ~311 | High | π → π |

| Umbelliferone (7-hydroxycoumarin) | Ethanol | ~320, ~370 | High | π → π |

Note: The data for Umbelliferone, a structural isomer of 6-hydroxycoumarin (B196160), is used for illustrative purposes to show the effect of a hydroxyl group on the coumarin core. The hydroxymethyl group in this compound is expected to have a similar, albeit potentially less pronounced, electronic effect.

X-ray Crystallography for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data exists for closely related derivatives. For instance, the structure of 6-Methoxy-4-methyl-2H-chromen-2-one has been determined, providing a valuable model for the structural characteristics of 6-substituted coumarins. nih.gov Studies on such derivatives consistently show that the coumarin nucleus is nearly planar. nih.govresearchgate.net

In the hypothetical crystal structure of this compound, the hydroxyl group of the hydroxymethyl substituent would be capable of forming intermolecular hydrogen bonds. These interactions would play a significant role in the crystal packing, likely linking adjacent molecules into chains or more complex networks.

The table below summarizes representative crystallographic data for a related coumarin derivative, 6-Methoxy-4-methyl-2H-chromen-2-one, to exemplify the type of information obtained from an X-ray diffraction study. nih.gov

| Crystallographic Parameter | Value for 6-Methoxy-4-methyl-2H-chromen-2-one |

|---|---|

| Chemical Formula | C₁₁H₁₀O₃ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2554 (2) |

| b (Å) | 8.0880 (2) |

| c (Å) | 8.5450 (2) |

| α (°) | 112.988 (1) |

| β (°) | 90.234 (1) |

| γ (°) | 93.873 (1) |

| Volume (ų) | 460.31 (2) |

| Z (Molecules per unit cell) | 2 |

Data sourced from a study on 6-Methoxy-4-methyl-2H-chromen-2-one. nih.gov

Conformational Analysis via Spectroscopic Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational interest lies in the orientation of the hydroxymethyl group relative to the planar coumarin ring.

Spectroscopic methods, often combined with computational chemistry, are powerful tools for this analysis. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide clues about the molecular conformation. The chemical shifts and coupling constants are sensitive to the local electronic and spatial environment. For the hydroxymethyl group, the rotational freedom around the C6-C(methylene) bond might be restricted due to steric interactions or hydrogen bonding, which could be reflected in the NMR spectrum. The Nuclear Overhauser Effect (NOE) can be used to probe through-space proximity between protons, potentially revealing the preferred orientation of the -CH₂OH group. mdpi.com

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is sensitive to molecular conformation. nih.gov The frequency of the O-H stretching vibration of the hydroxymethyl group, for instance, can indicate whether it is involved in intramolecular or intermolecular hydrogen bonding. In the solid state, the planarity of the coumarin ring is a dominant conformational feature, as confirmed by X-ray crystallography in related structures. nih.govresearchgate.net In solution, the molecule is expected to retain this planarity due to the aromaticity and conjugated nature of the ring system. The main conformational flexibility arises from the rotation of the hydroxymethyl substituent. Spectroscopic analysis in different solvents can help elucidate the influence of the environment on the preferred conformation.

The conformational preference of the hydroxymethyl group will be a balance between steric effects and potential hydrogen bonding interactions, either with the solvent or with other molecules in the solid state. The planarity of the coumarin core is a well-established feature for this class of compounds. nih.gov

Computational and Theoretical Studies on 6 Hydroxymethyl 2h Chromen 2 One and Its Molecular Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure of molecules with high accuracy. By calculating the electron density, DFT methods can determine a wide range of molecular properties, from optimized geometries to reactivity parameters. Studies on coumarin (B35378) derivatives frequently employ DFT methods like B3LYP to elucidate their structural and electronic characteristics. researchgate.net

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. For coumarin derivatives, calculations consistently show that the fused 2H-chromen-2-one ring system is nearly planar. nih.govnih.gov This planarity is a key feature of the coumarin scaffold. The optimization process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface.

For 6-(hydroxymethyl)-2H-chromen-2-one, the geometry is defined by the bond lengths, bond angles, and dihedral angles of its constituent atoms. While specific experimental data for this exact compound is scarce, DFT calculations on similar coumarin structures provide representative values for the core ring system. For instance, the C2=C3 double bond is significantly shorter than the C1-C2 single bond, confirming the α,β-unsaturated lactone structure. nih.gov The hydroxymethyl substituent at the C6 position introduces additional degrees of freedom, with the orientation of the -CH₂OH group relative to the aromatic ring being a key energetic consideration.

Table 1: Representative Geometric Parameters for the Coumarin Ring System

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C2=O1 | ~1.21 | |

| C2-O2 | ~1.38 | |

| C2-C3 | ~1.34 | C3-C2-O2: ~116 |

| C3-C4 | ~1.45 | C2-C3-C4: ~122 |

| C4-C4a | ~1.36 | C3-C4-C4a: ~121 |

| C4a-C5 | ~1.41 | |

| C5-C6 | ~1.38 | |

| C6-C7 | ~1.40 | |

| C7-C8 | ~1.38 | |

| C8-C8a | ~1.40 | |

| C8a-O2 | ~1.39 | |

| C4a-C8a | ~1.41 |

Note: These are generalized values based on computational studies of various coumarin derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and the energy required for its lowest electronic excitation. schrodinger.comresearchgate.net

A smaller HOMO-LUMO gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.net In coumarin derivatives, the HOMO is typically distributed over the entire fused ring system, particularly the electron-rich benzene (B151609) part, while the LUMO is often localized on the pyrone ring, which contains the electron-withdrawing lactone group. researchgate.netresearchgate.net The introduction of an electron-donating group like hydroxymethyl (-CH₂OH) at the C6 position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity compared to unsubstituted coumarin. The energy of this gap can be correlated with the wavelengths of light the compound absorbs, as determined by UV-Vis spectroscopy. schrodinger.com

Table 2: Example FMO Energies and HOMO-LUMO Gaps for Coumarin Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |

|---|---|---|---|

| Coumarin Derivative A | -6.50 | -1.80 | 4.70 |

| Coumarin Derivative B | -6.25 | -2.15 | 4.10 |

| Coumarin Derivative C | -5.98 | -2.30 | 3.68 |

Note: These values are illustrative and taken from various studies on different coumarin derivatives to show a typical range. The specific values for this compound would require a dedicated calculation.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex molecular orbitals into a more intuitive chemical representation of localized bonds, lone pairs, and antibonding orbitals. wisc.edu This method is particularly useful for quantifying delocalization effects and intramolecular charge transfer (ICT). researchgate.netnih.gov

For coumarins, NBO analysis reveals significant ICT from the electron-donating benzene ring to the electron-accepting pyrone moiety. researchgate.netmdpi.com This charge transfer is a fundamental electronic property of the coumarin scaffold. The presence of a substituent at the 6-position, such as the electron-donating hydroxymethyl group, enhances this ICT. NBO calculates the stabilization energies (E⁽²⁾) associated with the interactions between filled (donor) and empty (acceptor) orbitals. A large stabilization energy between a filled orbital on the benzene ring and an empty antibonding orbital (π*) on the pyrone ring indicates strong electronic delocalization and efficient ICT. This charge transfer from the donor part (benzene ring with the -CH₂OH group) to the acceptor part (lactone) is crucial for the molecule's photophysical properties. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netchemrxiv.org

In this compound, the MEP map would show the most negative potential localized around the highly electronegative oxygen atoms of the carbonyl group (C=O) and the hydroxyl group (-OH). These regions are the primary sites for hydrogen bonding and electrophilic interactions. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential, making them sites for nucleophilic attack. The MEP map provides a comprehensive picture of the molecule's polarity and its potential interaction points with other molecules or biological receptors.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. researchgate.netresearchgate.net These parameters, derived from conceptual DFT, provide a quantitative basis for comparing the chemical behavior of different molecules.

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Global Hardness (η): Measures the resistance to change in the electron distribution or resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." researchgate.net

Global Softness (S): The reciprocal of global hardness (S = 1 / η). Soft molecules are more polarizable and reactive than hard molecules.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons from the environment. It is calculated as ω = μ² / (2η). This index helps to classify molecules as strong or weak electrophiles.

These calculated parameters provide a theoretical framework for predicting the reactivity of this compound in various chemical reactions.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. frontiersin.org This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.comnih.govresearchgate.net The process involves sampling numerous conformations of the ligand within the receptor's binding site and using a scoring function to rank them based on their predicted binding energy. frontiersin.org

Studies on various coumarin derivatives have demonstrated their ability to bind to a wide range of biological targets, including enzymes and receptors. mdpi.comnih.govnih.gov The coumarin scaffold often interacts with active site residues through a combination of hydrogen bonds and hydrophobic interactions. For this compound, the hydroxyl group and the carbonyl oxygen are key features for forming hydrogen bonds with polar amino acid residues (like serine, threonine, or tyrosine) in a receptor's active site. The planar aromatic ring system can participate in π-π stacking and hydrophobic interactions with nonpolar residues (like phenylalanine, tryptophan, or leucine).

For example, docking studies of coumarin derivatives with targets like lipoxygenase (LOX) or cyclin-dependent kinases (CDK) have shown that the oxygen atoms of the coumarin core are crucial for anchoring the ligand in the binding pocket through hydrogen bonds. nih.govresearchgate.netnih.gov The specific interactions and binding affinity of this compound would depend on the unique topology and amino acid composition of the target receptor's binding site.

Table 3: Common Interactions in Ligand-Receptor Docking of Coumarin Derivatives

| Type of Interaction | Functional Group on Coumarin | Potential Interacting Amino Acid Residue |

|---|---|---|

| Hydrogen Bond (Donor) | Hydroxyl (-OH) group | Aspartate, Glutamate, Serine (side-chain O) |

| Hydrogen Bond (Acceptor) | Carbonyl (C=O) oxygen, Hydroxyl (-OH) oxygen | Arginine, Lysine (B10760008), Serine, Tyrosine (side-chain H) |

| π-π Stacking | Benzene and Pyranone rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

| Hydrophobic Interaction | Aromatic ring system | Leucine, Isoleucine, Valine, Alanine |

Prediction of Binding Affinities and Orientations

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a small molecule, such as this compound, within the active site of a target protein. This method is crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing those with the highest likelihood of being active.

The process involves generating a three-dimensional structure of the ligand and the receptor protein. The algorithm then explores various possible conformations of the ligand within the protein's binding pocket, calculating a scoring function to estimate the binding energy for each pose. Lower (more negative) binding energy scores typically indicate a more favorable interaction.

Table 1: Representative Docking Scores of Coumarin Derivatives Against a Hypothetical Protein Kinase Target (Note: This table presents hypothetical data for illustrative purposes, based on typical values found in the literature for similar compounds.)

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | -7.5 | Lys72, Glu91, Leu132 |

| Coumarin (unsubstituted) | -6.2 | Leu132 |

| 6-carboxy-2H-chromen-2-one | -8.1 | Lys72, Arg150 |

The orientation of the ligand in the binding site is also a critical output of molecular docking. The hydroxymethyl group at the 6-position of the coumarin ring is capable of acting as both a hydrogen bond donor and acceptor, which would likely lead to specific orientations that maximize these interactions with polar residues in the active site.

Elucidation of Interaction Modes and Hydrogen Bonding Networks

Beyond simply predicting binding affinity, computational methods can elucidate the specific types of interactions that stabilize the ligand-protein complex. These interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For this compound, the hydroxymethyl group (-CH₂OH) and the lactone carbonyl group (C=O) are key features for forming hydrogen bonds. The hydroxyl group can donate a hydrogen bond to an acceptor residue (e.g., the side chain of aspartate, glutamate, or a backbone carbonyl oxygen) and its oxygen can accept a hydrogen bond from a donor residue (e.g., the side chain of lysine or arginine). The lactone carbonyl oxygen is a strong hydrogen bond acceptor.

In a study on 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, a related flavonoid, molecular docking revealed key hydrogen bonding interactions that were crucial for its inhibitory activity. researchgate.net Similarly, the analysis of the crystal structure of 7-hydroxy-6-methoxy-2H-chromen-2-one shows intermolecular O-H···O hydrogen bonds that link molecules into chains. nih.gov These findings underscore the importance of hydroxyl and methoxy (B1213986) groups in forming stable hydrogen bonding networks, a principle that would apply to the hydroxymethyl group of this compound.

Table 2: Potential Hydrogen Bond Interactions for this compound (Note: This table is a hypothetical representation of potential interactions.)

| Functional Group of Ligand | Potential H-Bonding Partner in Protein | Type of Interaction |

| 6-Hydroxymethyl (OH) | Asp, Glu, Gln, Asn, Ser, Thr, His, Backbone C=O | Donor |

| 6-Hydroxymethyl (O) | Lys, Arg, His, Asn, Gln, Ser, Thr, Trp, Backbone N-H | Acceptor |

| Lactone Carbonyl (C=O) | Lys, Arg, His, Asn, Gln, Ser, Thr, Trp, Backbone N-H | Acceptor |

Molecular Dynamics Simulations and Conformational Dynamics

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, the stability of binding, and the role of solvent molecules.

MD simulations have been used to study the stability of various coumarin derivatives in the active sites of their target proteins. For example, a study on novel C7-substituted coumarins as monoamine oxidase inhibitors used MD simulations to understand the selectivity and structure-activity relationship profile. mdpi.com Similar simulations for this compound would provide valuable information on its dynamic behavior within a biological target.

In Silico Approaches for Structure-Based Compound Design

The insights gained from molecular docking and dynamics simulations can be used to guide the design of new compounds with improved properties. This process, known as structure-based drug design, involves modifying the chemical structure of a lead compound to enhance its binding affinity, selectivity, and pharmacokinetic properties.

Based on the predicted binding mode of this compound, medicinal chemists could propose modifications to its structure. For example, if the hydroxymethyl group is shown to be in a favorable position to form a strong hydrogen bond, but the interaction could be optimized, derivatives with slightly longer or more rigid linkers could be designed. Alternatively, if a nearby hydrophobic pocket is unoccupied, adding a small hydrophobic group to the coumarin scaffold could increase binding affinity.

The coumarin scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. researchgate.net In silico studies on various coumarin derivatives have demonstrated the potential for designing novel inhibitors for a variety of diseases. nih.gov The easy functionalization of the coumarin ring system makes it an attractive starting point for the development of new drugs. nih.gov

Structure Activity Relationship Sar Studies of 6 Hydroxymethyl 2h Chromen 2 One Derivatives in Biological Systems

Influence of the Hydroxymethyl Group on the Bioactivity Profile

The hydroxymethyl group (-CH₂OH) at the C-6 position of the 2H-chromen-2-one scaffold plays a pivotal role in defining the bioactivity of these derivatives. While extensive research has explored various substitutions on the coumarin (B35378) ring, the specific influence of the 6-hydroxymethyl group is a subject of focused investigation. Generally, the introduction of polar groups like hydroxyl or hydroxymethyl can significantly alter a molecule's physicochemical properties, such as solubility and its ability to form hydrogen bonds. frontiersin.org

The presence of a hydroxyl group at the C-6 position has been noted as a favorable feature for certain biological activities. For instance, in studies of coumarin derivatives as modulators of steroid hormone binding proteins, a hydroxyl group at the R6 position was found to be beneficial for activity. nih.gov This suggests that the hydroxymethyl group, by virtue of its hydroxyl component, can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets like enzyme active sites or receptors. frontiersin.org

Impact of Substituents on the Chromen-2-one Scaffold on Biological Efficacy

The biological efficacy of 6-(hydroxymethyl)-2H-chromen-2-one is profoundly influenced by the nature and position of other substituents on the coumarin nucleus. The diverse pharmacological activities of coumarins, ranging from anticancer to neuroprotective effects, are a direct consequence of their substitution patterns. nih.govresearchgate.net

Anticancer Activity: The antitumor properties of coumarin derivatives are often linked to their ability to inhibit signaling pathways like PI3K/AKT/mTOR or microtubule polymerization. nih.govfrontiersin.org The substitution pattern is critical. For instance, in a series of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives, halogen substitutions at the 6-position significantly impacted their antagonist activity at the P2Y₆ receptor, a target implicated in cancer. nih.govresearchgate.net 6-fluoro and 6-chloro analogues showed enhanced potency, while other halogen substitutions at positions 5, 7, or 8 led to reduced affinity. nih.gov

Enzyme Inhibition: For enzyme targets like monoamine oxidases (MAOs), crucial in neurodegenerative diseases, the substitution pattern governs both potency and selectivity. nih.gov The introduction of aryl or heteroaryl groups at position 3 can lead to potent hMAO inhibitors, with selectivity for MAO-A or MAO-B depending on other substituents on the coumarin core. nih.gov Similarly, for acetylcholinesterase (AChE) inhibition, relevant for Alzheimer's disease, specific substitutions are key. For example, a 6,7-dimethoxy-3-substituted coumarin derivative showed potent and highly selective butyrylcholinesterase (BChE) inhibitory activity. nih.gov

Antioxidant and Anti-inflammatory Activity: The antioxidant capacity of coumarins is often enhanced by the presence of electron-donating groups like hydroxyl or methoxy (B1213986) groups. researchgate.net The presence of a hydroxyl group at C-6, as in the parent scaffold, likely contributes to antioxidant properties. However, large substituents at the C-3 position can introduce steric hindrance, potentially decreasing antioxidant activity. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of coumarin derivatives, providing insights applicable to the this compound scaffold.

| Position of Substitution | Substituent | Observed Biological Effect | Target/Assay |

| C-6 | -F, -Cl | Enhanced antagonist potency | P2Y₆ Receptor |

| C-6 | -Br, -I | Reduced antagonist potency compared to -F, -Cl | P2Y₆ Receptor |

| C-3 | Aryl/Heteroaryl groups | Potent inhibition, with selectivity dependent on other substituents | Monoamine Oxidase (MAO) |

| C-6, C-7 | Dimethoxy | Potent and selective inhibition | Butyrylcholinesterase (BChE) |

| C-3 | Large groups | Decreased activity due to steric hindrance | Antioxidant (DPPH radical) |

| C-4 | 4-(chloromethyl)-7,8-dihydroxy | Promising antiproliferative activity | HCT-116 tumor cell line |

Stereochemical Effects on Biological Activity of Hydroxymethyl-Containing Coumarins

The stereochemistry of substituents on the coumarin scaffold can have a profound impact on biological activity. While specific studies on the stereochemical effects of the 6-hydroxymethyl group are limited, general principles from related chiral coumarins can be extrapolated. The introduction of a chiral center, such as the carbon bearing the hydroxymethyl group if it were further substituted, or other chiral centers on the coumarin ring or its side chains, can lead to enantiomers with significantly different pharmacological profiles.

For instance, in the development of dual-site acetylcholinesterase inhibitors, the stereochemistry of the molecule is crucial for its interaction with the enzyme's active site and peripheral anionic site. The precise three-dimensional arrangement of the coumarin core and its substituents determines the binding affinity and inhibitory potency. Although not directly involving a hydroxymethyl group, studies on other chiral coumarins have consistently shown that one enantiomer is often significantly more active than the other. This highlights the importance of stereospecific interactions with chiral biological macromolecules like enzymes and receptors.

The hydroxymethyl group itself is achiral. However, if it participates in creating a chiral center through further derivatization, or if other chiral centers are present in the molecule, the resulting stereoisomers would be expected to exhibit differential biological activity. This is because the spatial orientation of the hydroxymethyl group and other functionalities would dictate the complementarity of the ligand with its biological target.

Elucidation of Key Pharmacophoric Elements for Specific Biological Targets

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For coumarin derivatives, including those based on the this compound scaffold, several key pharmacophoric elements have been identified for various biological targets. researchgate.net

The 2H-chromen-2-one core itself is a critical pharmacophoric element, with its planar structure facilitating stacking interactions with aromatic residues in protein binding sites. frontiersin.org The lactone group is a key feature, often acting as a hydrogen bond acceptor. nih.gov

For Aromatase Inhibition: A proposed three-site interaction model for coumarin-based aromatase inhibitors highlights the following pharmacophoric features:

An electron-rich imidazole (B134444) ring for coordination with the heme iron.

The coumarin lactone group forming a key hydrogen bond with a serine residue (S478).

Phenoxy and benzyloxy groups that occupy a hydrophobic pocket. nih.gov

For Acetylcholinesterase (AChE) Inhibition: For AChE inhibitors, a common pharmacophore involves linking the coumarin scaffold to another pharmacophoric nucleus, such as a 1,2,3-triazole moiety. researchgate.net The key features include:

The 2H-chromen-2-one core (composed of an aromatic ring A and a lactone ring B).

A linker and a second pharmacophore (e.g., a triazole ring C).

Substituents on the second pharmacophore that can act as hydrogen bond donors/acceptors or interact with hydrophobic regions of the enzyme's active site. researchgate.net

For P2Y₆ Receptor Antagonism: In the case of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y₆R antagonists, the key pharmacophoric elements include:

The 2H-chromene scaffold.

A trifluoromethyl group at position 2.

A nitro group at position 3.

Specific halogen substitutions at position 6 that enhance potency. nih.gov

The 6-hydroxymethyl group can contribute to the pharmacophore by acting as a hydrogen bond donor/acceptor or by providing a point for further derivatization to introduce other key interacting groups. The precise definition of the pharmacophore is target-dependent and is often elucidated through a combination of synthesis, biological evaluation, and computational modeling. frontiersin.org

Advanced Research Applications and Methodological Developments

Application as Chemical Probes or Tools in Biological Research

The inherent photophysical properties of the coumarin (B35378) scaffold make it a popular choice for the design of chemical probes. These tools are instrumental in visualizing and understanding complex biological processes with high spatial and temporal resolution.

The 2H-chromen-2-one (coumarin) core is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent probes and photocages. aip.org The photophysical properties of coumarin-based molecules, such as their absorption and emission wavelengths, can be finely tuned by introducing various substituents onto the coumarin ring. nih.govrsc.org While research has extensively focused on modifications at the 3, 4, and 7-positions to modulate fluorescence, the 6-position offers an additional site for functionalization that can influence the probe's characteristics. acs.orgresearchgate.net

The 6-(hydroxymethyl) group in 6-(hydroxymethyl)-2H-chromen-2-one can serve as a point of attachment for recognition moieties or for altering the probe's solubility and cellular localization. For instance, new coumarin derivatives containing C-4 bridged 2,6-dicyanoanilines have been synthesized and their potential as fluorescent pH sensors has been demonstrated. nih.govresearchgate.netresearchgate.net These sensors exhibit changes in fluorescence color at different pH levels, which can be detected by the naked eye. nih.gov

Furthermore, the coumarin scaffold is a key component in the design of photocages, which are molecules that can protect a biologically active compound until its release is triggered by light. nih.govacs.orgnih.govresearchgate.net This technique allows for precise control over the delivery and activation of drugs, neurotransmitters, and other bioactive molecules. acs.orgnih.gov The design of coumarin-based photocages often involves modifying the coumarin structure to shift its activation wavelength towards the visible or near-infrared regions, thereby reducing potential photodamage to biological tissues. acs.org The 6-(hydroxymethyl) group could potentially be utilized to link the coumarin cage to a biomolecule of interest or to other functional groups that enhance the performance of the photocage.

Role in the Development of Medicinal Chemistry Scaffolds

The coumarin nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be modified to interact with a wide range of biological targets. nih.govnih.govmdpi.com Consequently, derivatives of this compound have been explored for their potential therapeutic applications.

Research has shown that 6-substituted coumarins exhibit a broad spectrum of biological activities, including anticancer, anticoagulant, and anti-inflammatory properties. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The nature of the substituent at the 6-position plays a crucial role in determining the pharmacological profile of the compound. mdpi.com

A notable example is the investigation of coumarin derivatives as inhibitors of carbonic anhydrases (CAs), enzymes that are implicated in various diseases, including cancer. nih.govresearchgate.netacs.org In one study, a series of coumarin derivatives were designed and evaluated for their ability to inhibit carbonic anhydrase IX (CAIX), a tumor-associated isoform. Among the designed ligands was 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylic acid , highlighting the direct use of the this compound scaffold in the design of potential anticancer agents.

The following table summarizes the docking scores of selected coumarin derivatives against CAIX from a virtual screening study.

| Compound Name | Docking Score (kcal/mol) |

| 6-(hydroxymethyl)-2-oxo-2H-chromene-3-carboxylic acid | -5.65 |

| Ligand #41 | -6.78 |

| Ligand #42 | -6.43 |

| Ligand #19 | -5.87 |

This table is based on data presented in a study on the virtual screening of coumarin derivatives as CAIX inhibitors. The specific structures of ligands #19, #41, and #42 are proprietary to the study.

Furthermore, novel series of 6-substituted coumarin derivatives have been synthesized and evaluated as factor Xa inhibitors, demonstrating their potential as antithrombotic agents. nih.gov The hydroxymethyl group of this compound can be readily modified to introduce various pharmacophores, enabling the exploration of a wide chemical space for drug discovery. For example, the hydroxyl group can be converted into esters, ethers, or used in condensation reactions to create more complex molecules with enhanced biological activity. nih.govmdpi.com

Contributions to Materials Science (if explicitly academic and relevant to the compound's structure)

The unique photochemical properties of coumarins have also led to their application in materials science, particularly in the development of functional polymers. nih.govresearchgate.net The incorporation of coumarin moieties into polymer chains can impart photoresponsive and fluorescent properties to the resulting materials.

While specific academic research on the direct use of this compound in materials science is not extensively documented, the reactive hydroxymethyl group makes it a highly suitable monomer for polymerization reactions. This group can participate in condensation polymerization to form polyesters or polyurethanes containing the coumarin chromophore in the polymer backbone. Alternatively, it can be used to graft the coumarin unit onto existing polymer chains, thereby modifying the surface properties of materials.

Coumarin-containing polymers have been investigated for a variety of applications, including as fluorescent brighteners, in the development of photo-crosslinkable materials, and as components in organic light-emitting diodes (OLEDs). nih.gov The ability of coumarins to undergo [2+2] cycloaddition upon irradiation with UV light is a key feature utilized in the design of photo-reversible polymers and self-healing materials. The specific substitution pattern on the coumarin ring can influence the efficiency of this photoreaction. The presence of the 6-(hydroxymethyl) group could potentially be exploited to further tune the properties of such smart materials.

Future Perspectives and Emerging Research Directions for 6 Hydroxymethyl 2h Chromen 2 One

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of coumarin (B35378) derivatives has traditionally relied on classic condensation reactions such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions. iajesm.innih.gov However, growing environmental concerns have catalyzed a shift towards green and sustainable chemistry. Future efforts will increasingly focus on developing eco-friendly synthetic routes to 6-(hydroxymethyl)-2H-chromen-2-one and its derivatives, minimizing the use of hazardous reagents and energy-intensive processes. iajesm.in

Key areas of exploration include:

Biocatalysis: The use of enzymes to catalyze reactions offers high specificity and mild reaction conditions, reducing toxic byproducts. iajesm.in Biotransformations, such as the use of Daucus carota (carrot) slices for the stereoselective reduction of related thiochromanone precursors, exemplify the potential of whole-cell catalysis in generating functionalized chromanone derivatives. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly accelerate reaction times and improve yields, often under solvent-free conditions. kjscollege.comnews-medical.net The Knoevenagel condensation, for instance, has been successfully performed under microwave irradiation without a solvent, representing a faster, greener alternative to conventional methods. kjscollege.com

Novel Solvents: The use of alternative reaction media like deep eutectic solvents (DES) and ionic liquids is gaining traction. nih.goveurekaselect.com DES, for example, can act as both a solvent and a catalyst in coumarin synthesis, offering high yields and an environmentally benign profile. nih.gov

Multicomponent Reactions: One-pot, multicomponent reactions are being designed to build molecular complexity efficiently, reducing the number of synthetic steps and purification processes, which aligns with the principles of green chemistry. eurekaselect.com

| Green Synthetic Method | Description | Key Advantages | Relevant Reaction Examples |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. | High specificity, mild conditions, reduced waste. iajesm.in | Enzyme-catalyzed condensations, biotransformations. iajesm.in |

| Microwave-Assisted Synthesis | Application of microwave energy to accelerate chemical reactions. | Rapid reaction times, higher yields, solvent-free options. kjscollege.com | Knoevenagel condensation, Suzuki coupling. kjscollege.com |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce cavitation and enhance reactivity. | Improved yields, shorter reaction times, enhanced mass transfer. kjscollege.com | Synthesis of coumarin-heterocycle hybrids. kjscollege.com |

| Deep Eutectic Solvents (DES) | A mixture of components that forms a eutectic with a melting point lower than the individual components. | Biodegradable, low cost, can act as both solvent and catalyst. nih.gov | Knoevenagel condensation. nih.gov |

Advanced Computational Modeling and Rational Drug Design Integration

The integration of computational tools is revolutionizing drug discovery by enabling the rational design of molecules with desired properties, thereby reducing the time and cost associated with laboratory experiments. rsc.org For this compound, computational approaches are crucial for predicting its interactions with biological targets and for guiding the synthesis of more potent and selective derivatives.

Future research will leverage:

Molecular Docking and In Silico Screening: These methods will be used to predict the binding affinity and mode of interaction of this compound analogues with specific protein targets, such as protein kinases, enzymes implicated in tuberculosis, or receptors involved in diabetes. nih.govnih.govtandfonline.com For example, in silico screening of substituents for coumarin derivatives led to the identification of a trifluoromethyl motif that improved potency against protein kinase CK2 by five-fold. nih.gov

Pharmacophore Modeling and 3D-QSAR: These techniques will help identify the key structural features of the coumarin scaffold responsible for a particular biological activity, aiding in the design of new compounds with enhanced efficacy.

De Novo Drug Design: Algorithms will be employed to design novel molecules from scratch that fit a specific binding site. Recent work has demonstrated the use of rational drug design to create coumarin-pyrimidine co-drugs with improved pharmacokinetic profiles for treating diabetes. rsc.orgrsc.org

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of new analogues will be essential for prioritizing candidates for synthesis and experimental testing, as demonstrated in the screening of coumarin derivatives for antidiabetic potential. tandfonline.commdpi.com

Deeper Mechanistic Elucidation of Unexplored Biological Activities

While coumarins are known to possess a broad range of biological activities, the precise molecular mechanisms underlying many of these effects remain to be fully elucidated. mdpi.com Future research must move beyond preliminary activity screening to in-depth mechanistic studies for this compound and its derivatives.

Key research questions to be addressed include:

Target Identification: Identifying the specific cellular proteins, enzymes, or receptors that interact directly with this compound is a primary goal.

Pathway Analysis: Determining how this compound modulates key cellular signaling pathways is critical. For instance, studies on coumarin-based hybrids have shown they can induce apoptosis in cancer cells by activating caspases 3 and 9 and altering the expression of Bcl-2 and Bax proteins. nih.gov Understanding if this compound acts through similar or novel pathways is a key research direction.

Modulation of Complex Systems: Investigating its effects on intricate biological systems, such as G protein-coupled receptor (GPCR) signaling, is a promising frontier. Research has shown that simple modifications to the coumarin skeleton can convert a GPCR activator into an inhibitor, highlighting the need for detailed mechanistic work to understand these subtle structure-activity relationships. nih.gov

Design and Synthesis of Next-Generation Coumarin Analogues with Enhanced Specificity

The hydroxymethyl group at the C6 position of this compound serves as a versatile chemical handle for synthesizing next-generation analogues with improved properties. nih.gov The focus will be on creating derivatives with enhanced potency, greater selectivity for their biological target, and novel functionalities.

Emerging strategies include:

Molecular Hybridization: This approach involves combining the coumarin scaffold with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. The synthesis of coumarin-chalcone, coumarin-acrylohydrazide, and coumarin-pyridine hybrids has yielded compounds with potent and selective anticancer activity. nih.govwesternsydney.edu.au

Synthesis of Functional Probes: The core structure can be modified to create fluorescent probes. For example, a fluorescent coumarin analogue of the natural anticancer agent schweinfurthin F was synthesized to help elucidate its mechanism of action by allowing visualization of its cellular uptake and distribution. acs.org

Target-Specific Modifications: Guided by computational modeling, specific structural modifications can be made to enhance interaction with a particular biological target. This has been successfully applied to develop coumarin derivatives that act as highly potent and specific activators or inhibitors of G protein-coupled receptors (GPCRs), with activity in the nanomolar range. nih.gov

| Analogue Design Strategy | Objective | Example from Research | Outcome |

|---|---|---|---|

| Molecular Hybridization | Create synergistic or novel bioactivities. | Coumarin-chalcone hybrids. nih.gov | Potent and selective cytotoxic activity against cancer cell lines (IC₅₀ values of 0.65-2.02 μM). nih.gov |

| Functional Probes | Create tools for mechanistic studies (e.g., fluorescent tags). | Fluorescent coumarin analogue of schweinfurthin F. acs.org | Analogue displayed desired fluorescence and mirrored the biological activity pattern of the natural product. acs.org |

| Target-Specific Modification | Enhance potency and selectivity for a specific biological target. | Modification of hydroxyl groups on the coumarin skeleton. nih.gov | Converted GPCR activators into inhibitors, achieving high potency (IC₅₀ values as low as 0.02 nM). nih.gov |

Role in Chemical Biology and Systems Pharmacology Approaches

The unique properties of coumarins, including the potential for fluorescence, make them valuable tools in chemical biology for probing complex biological systems. acs.org Concurrently, systems pharmacology aims to understand drug action on a holistic level, considering the interactions between drugs, biological pathways, and entire physiological systems. nih.gov

Future directions for this compound in these fields include:

Development of Chemical Probes: Synthesizing derivatives of this compound that can be used as fluorescent probes, affinity labels, or photo-crosslinkers will enable the identification of its binding partners and help map its interactions within the cell. acs.org

Network Pharmacology: This approach, which analyzes the complex interactions between drug compounds, biological targets, and disease networks, will be crucial for understanding the polypharmacology of coumarin derivatives. mdpi.com It can help predict the multiple targets of this compound and explain its diverse biological effects, as has been applied to understand the mechanisms of traditional medicines. mdpi.com

Quantitative Systems Pharmacology (QSP): QSP utilizes mechanistic mathematical models to simulate the interaction between a drug and a biological system, aiming to predict clinical outcomes. nih.gov By integrating data on the pharmacokinetics and mechanism of action of this compound derivatives, QSP models could predict their efficacy in complex diseases and help optimize combination therapies, particularly in fields like immuno-oncology. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(hydroxymethyl)-2H-chromen-2-one, and what factors influence reaction yields?

- Methodological Answer : The synthesis typically involves Pechmann condensation or solid-phase reactions using malonic acid and phenolic derivatives under acidic conditions (e.g., phosphorous oxychloride with zinc chloride catalysis). Reaction yields are influenced by substituent positioning, solvent polarity, and catalyst efficiency. For example, steric hindrance at the phenolic hydroxyl group can reduce cyclization efficiency, while electron-donating groups improve reactivity . Optimizing reaction time and temperature (e.g., 130°C for aminocoumarin derivatives) is critical for yield enhancement .

Q. How is the crystal structure of this compound determined and validated?

- Methodological Answer : X-ray crystallography is the gold standard, employing programs like SHELXL for refinement and ORTEP-3 for graphical representation. Structure validation involves checking for geometric anomalies (e.g., bond lengths, angles) using tools like PLATON/ADDSYM. Discrepancies in thermal displacement parameters or hydrogen bonding networks require iterative refinement to resolve . High-resolution data (≤1.0 Å) and twinned crystal analysis improve reliability, as demonstrated in studies of methyl-substituted chromenones .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties of substituted chromen-2-ones?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and nonlinear optical (NLO) behavior. For example, electron-withdrawing substituents (e.g., nitro groups) reduce HOMO-LUMO gaps, enhancing NLO activity. Comparative studies between theoretical and experimental UV-Vis spectra validate these predictions, with deviations ≤0.3 eV indicating robust models .

Q. What strategies address contradictions in spectroscopic data between theoretical and experimental results for this compound?

- Methodological Answer : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., O–H⋯O hydrogen bonds) to reconcile discrepancies in NMR or IR data. For instance, discrepancies in carbonyl stretching frequencies (Δν ~10 cm⁻¹) may arise from crystal packing effects, which are visualized via CrystalExplorer. Adjusting solvent polarity in computational simulations (e.g., PCM models) further aligns theoretical and experimental results .

Q. How can researchers design derivatives of this compound for targeted biological activities?

- Methodological Answer : Structural modifications at the hydroxymethyl group (e.g., etherification, esterification) or chromenone core (e.g., halogenation, alkylation) are guided by docking studies against enzymes like cytochrome P450. For example, introducing iodinated alkyl chains enhances lipophilicity and blood-brain barrier penetration, as shown in multitarget ligands for neurodegenerative diseases . In vitro screening against Gram-positive bacteria (MIC ≤8 µg/mL) validates antibacterial potential .

Q. What are the challenges in characterizing nonlinear optical (NLO) properties of chromen-2-one derivatives?

- Methodological Answer : NLO properties are assessed via Z-scan techniques or hyper-Rayleigh scattering, but challenges include sample purity and film homogeneity in laser-deposited matrices. DFT-based first hyperpolarizability (β) calculations must account for solvent effects (e.g., THF vs. DMSO) to match experimental second-harmonic generation (SHG) data. Discrepancies >20% often require revisiting basis set selection (e.g., B3LYP/6-311++G**) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.